2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
The compound 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that features a combination of triazole, pyrazole, and ethanone moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multiple steps:
Formation of the Triazole Moiety: Starting from 4-chlorobenzoic acid, the compound undergoes esterification with methanol, followed by hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,2,4-triazole-3-thiol.
Formation of the Pyrazole Moiety: The synthesis of 1,3,5-trisubstituted-1H-pyrazoles can be achieved via cyclocondensation of α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst.
Coupling of Moieties: The final step involves the coupling of the triazole and pyrazole moieties through a sulfanyl linkage to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential antiviral, antifungal, and antibacterial properties.
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The triazole and pyrazole moieties can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways . The sulfanyl group can also play a role in modulating the compound’s activity by forming disulfide bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,2,4-triazole-3-thiol
- 1,3,5-trisubstituted-1H-pyrazoles
- 2,4-disubstituted thiazoles
Uniqueness
The uniqueness of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone lies in its combination of triazole, pyrazole, and ethanone moieties, which confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C21H20ClN5OS |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C21H20ClN5OS/c1-2-26-20(16-8-10-17(22)11-9-16)24-25-21(26)29-14-19(28)27-18(12-13-23-27)15-6-4-3-5-7-15/h3-11,13,18H,2,12,14H2,1H3 |
InChI Key |
GZDDJMFBMPHJGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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